Ganciclovir (hydrate) is an antiviral medication primarily used for the treatment of cytomegalovirus infections, particularly in immunocompromised patients, such as those undergoing organ transplantation or suffering from acquired immunodeficiency syndrome. It is a synthetic analog of guanosine and functions by inhibiting viral DNA synthesis.
Ganciclovir was first synthesized in the early 1980s and has since been extensively studied for its antiviral properties. The compound is derived from guanine and is often administered in its hydrate form, which enhances its solubility and bioavailability.
Ganciclovir is classified as an antiviral drug, specifically within the category of nucleoside analogs. It is also categorized under purine analogs due to its structural similarity to purine nucleotides.
The synthesis of ganciclovir involves several key steps, primarily focusing on the formation of the nucleoside structure. Two notable methods include:
Ganciclovir has a complex molecular structure characterized by a bicyclic guanine core. The chemical formula is with a molecular weight of approximately 325.31 g/mol.
Ganciclovir undergoes several important chemical reactions during its synthesis and metabolism:
Ganciclovir exerts its antiviral effects primarily through chain termination during DNA synthesis.
Studies have shown that both wild-type and exonuclease mutant polymerases can incorporate ganciclovir into DNA, but they terminate synthesis after adding one additional nucleotide .
Ganciclovir is primarily used in clinical settings for:
Additionally, research continues into its potential applications against other viral infections and in combination therapies to enhance antiviral efficacy.
Ganciclovir (2-amino-1,9-dihydro-9-[[(1,3-dihydroxy-2-propoxy)methyl]-6H-purin-6-one) represents a strategic advancement in nucleoside analogue design. Its molecular framework retains the guanine base but incorporates an acyclic hydroxymethyl ether side chain at the N9 position, distinguishing it from classical nucleosides. This modification enables potent activity against cytomegalovirus (CMV), achieving 50-fold greater efficacy compared to earlier analogues like acyclovir. The molecular design facilitates selective phosphorylation by the viral kinase UL97 in CMV-infected cells, generating ganciclovir monophosphate. Subsequent cellular kinases convert this to the active triphosphate form (GCV-TP), which competitively inhibits viral DNA polymerase (Ki = 0.03–0.06 μM) and incorporates into elongating DNA chains, causing irreversible chain termination [5] [9].
Recent synthetic innovations focus on prodrug engineering to overcome bioavailability limitations. Dipeptide ester prodrugs (e.g., Val-Val-GCV and Val-Gly-GCV) exploit peptide transporters (PepT1/PepT2) for enhanced cellular uptake. As shown in Table 1, these modifications dramatically alter physicochemical properties while maintaining antiviral activity comparable to parent ganciclovir (EC50 = 1.2–2.5 μM against CMV) [4]:
Table 1: Physicochemical Properties of Ganciclovir Prodrugs
Compound | Aqueous Solubility (mg/mL) | Log P | Antiviral EC50 (μM) |
---|---|---|---|
Ganciclovir | 4.3 | -1.65 | 2.5 |
Val-Val-GCV diester | >500 | -0.98 | 1.2 |
Val-Gly-GCV diester | 420 | -1.12 | 1.8 |
Gly-Val-GCV diester | 390 | -1.05 | 2.1 |
The oxygen-methoxypropyl side chain of ganciclovir (HO-CH2-CH2-O-CH2-) provides critical advantages over acyclovir's shorter hydroxyethoxymethyl chain. This extended structure enhances:
Conformational studies reveal that ganciclovir adopts a synclinal orientation (gauche+ conformation) around the C4'-O bond in Form I crystals, maximizing hydrogen bonding with adjacent molecules. This contrasts with acyclovir's predominately antiperiplanar conformation, which reduces interaction with viral polymerases. Computational energy frameworks confirm Form I's stability arises from extensive supramolecular networks (-128.7 kJ/mol lattice energy) versus less stable polymorphs (-98.3 kJ/mol for Form II) [3].
Table 2: Structural Comparison of Acyclic Guanosine Analogues
Parameter | Ganciclovir | Acyclovir |
---|---|---|
Side-chain length | 8.2 Å (C1'-terminal O) | 5.7 Å |
Phosphorylation rate | 5.8 pmol/min/106 cells | 0.3 pmol/min/106 cells |
Triphosphate half-life | 24 hours | 1 hour |
CMV polymerase Ki | 0.03 μM | 0.6 μM |
Commercial production of ganciclovir hydrate employs a crystallization-controlled process to ensure monohydrate formation (C9H13N5O4·H2O). Critical steps include:
Lyophilization presents challenges due to ganciclovir's temperature-sensitive degradation above 150°C. Industrial processes utilize vacuum drying at 45–50°C with controlled humidity (20–30% RH) to maintain hydrate stability. The monohydrate form exhibits superior stability compared to anhydrous polymorphs, with <0.5% dehydration after 24 months at 25°C/60% RH. Powder X-ray diffraction confirms the hydrate-specific crystal lattice with characteristic peaks at 2θ = 11.7°, 15.3°, and 26.4° [2] [9].
Roche Colorado Corporation's Guanine Triester (GTE) Process revolutionized ganciclovir manufacturing by implementing green chemistry principles. This second-generation process achieved:
Key innovations include:
Table 3: Environmental Impact Reduction in Ganciclovir Synthesis
Parameter | First-Gen Process | GTE Process | Reduction (%) |
---|---|---|---|
Total reagents/intermediates | 22 | 11 | 50% |
Hazardous liquid waste | 2.8 million lb/year | 0.3 million lb/year | 89% |
Process steps | 14 | 8 | 43% |
Energy consumption | 18.4 GJ/kg API | 9.2 GJ/kg API | 50% |
Ganciclovir exhibits complex polymorphism with four characterized solid forms:
Controlled monohydrate crystallization requires precise water activity (aw) regulation at 0.35–0.45. Optimal conditions involve:
Hirshfeld surface analysis confirms the monohydrate's stability arises from a three-dimensional hydrogen-bonding network featuring:
Table 4: Crystallographic Signatures of Ganciclovir Hydrate Polymorphs
Form | Hydration State | DSC Endotherm (°C) | Characteristic PXRD Peaks (2θ) |
---|---|---|---|
I | Anhydrous | 250.5 (dec) | 14.8°, 19.6°, 23.7° |
II | Anhydrous | 243.2 (dec) | 11.2°, 17.4°, 25.9° |
III | Hemihydrate | 118.7 (dehyd) | 9.3°, 13.1°, 21.4° |
IV | Monohydrate | 105.2 (dehyd) | 11.7°, 15.3°, 26.4° |
Table 5: Hydrate-Specific Crystallization Conditions
Parameter | Hemihydrate | Monohydrate |
---|---|---|
Solvent ratio (H2O:MeOH) | 1:9 v/v | 3:7 v/v |
Temperature | 15–20°C | 5–10°C |
Seeding | Not required | Form IV crystals (0.5% w/w) |
Drying RH | 10–15% | 25–30% |
Storage stability | Converts to Form I in 3 months | Stable >36 months |
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 990-73-8
CAS No.: